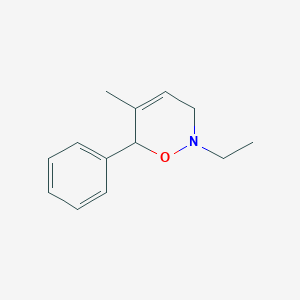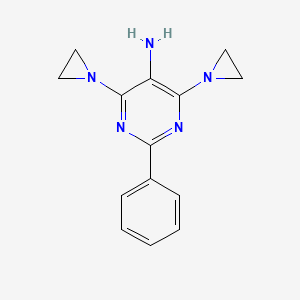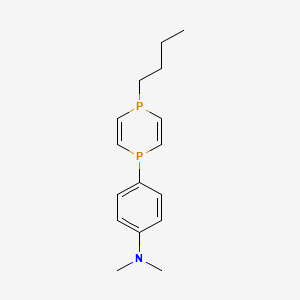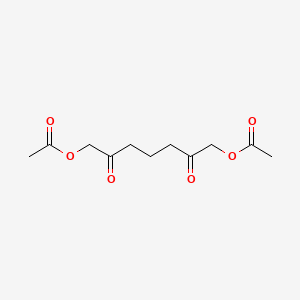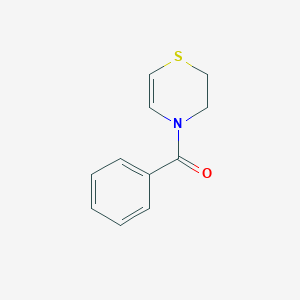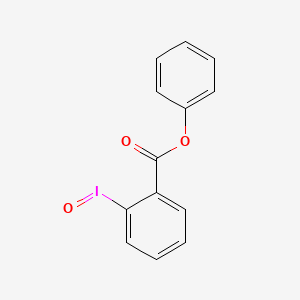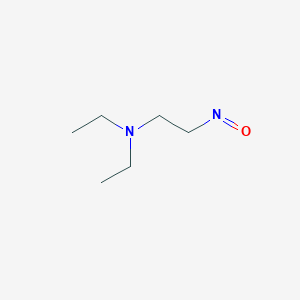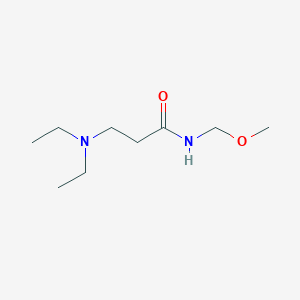
N~3~,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide is a synthetic organic compound that belongs to the class of beta-alaninamides. These compounds are characterized by the presence of a beta-alanine backbone with various substituents. This particular compound features diethyl and methoxymethyl groups attached to the nitrogen atoms, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide typically involves the following steps:
Starting Materials: Beta-alanine, diethylamine, and methoxymethyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Procedure: Beta-alanine is first reacted with diethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the diethylamide intermediate. This intermediate is then treated with methoxymethyl chloride to introduce the methoxymethyl group, yielding the final product.
Industrial Production Methods
Industrial production methods for N3,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxymethyl group.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N3,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Involvement in metabolic or signaling pathways related to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~3~,N~3~-Diethyl-beta-alaninamide: Lacks the methoxymethyl group, potentially altering its chemical and biological properties.
N~3~,N~3~-Dimethyl-N-(methoxymethyl)-beta-alaninamide: Features dimethyl groups instead of diethyl, which may affect its reactivity and interactions.
Uniqueness
N~3~,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide is unique due to the presence of both diethyl and methoxymethyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
63425-20-7 |
|---|---|
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
3-(diethylamino)-N-(methoxymethyl)propanamide |
InChI |
InChI=1S/C9H20N2O2/c1-4-11(5-2)7-6-9(12)10-8-13-3/h4-8H2,1-3H3,(H,10,12) |
Clé InChI |
ZGWLKQVPAZMDFQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC(=O)NCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


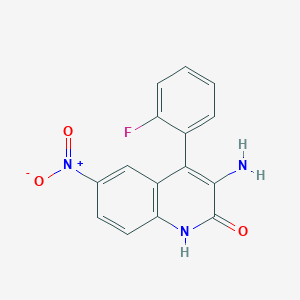
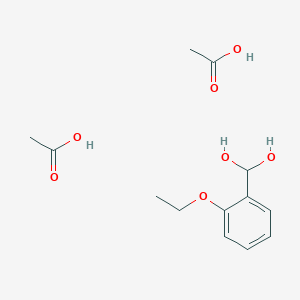
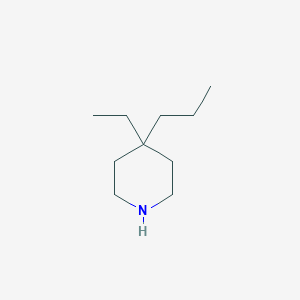

![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
